molecular formula C10H18Cl2N4 B2975167 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 2171989-07-2

3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

Cat. No.: B2975167
CAS No.: 2171989-07-2
M. Wt: 265.18
InChI Key: CJYQGBIRGFAQNO-UHFFFAOYSA-N
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Description

“3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the CAS Number: 1159530-90-1 . It has a molecular weight of 192.26 . The compound is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4/c1-2-4-8(3-1)10-13-12-9-7-11-5-6-14(9)10/h8,11H,1-7H2 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is an oil at room temperature .

Scientific Research Applications

Synthetic Pathways and Intermediates

[1,2,4]Triazolo[4,3-a]pyrazines are important intermediates in the synthesis of small molecule drugs, particularly in the context of anticancer agents. Zhang et al. (2019) detailed a synthesis method for 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, highlighting its significance as an intermediate for crafting small molecule anticancer drugs. This synthesis process involves steps like substitution, acylation, cyclization, and chlorination reactions, with a total yield of 76.57%, indicating the compound's pivotal role in drug development pathways (Zhang, Liu, Zhang, Tan, & Zheng, 2019).

Antimicrobial Applications

Compounds within the [1,2,4]triazolo[4,3-a]pyrazine family have also been assessed for their antibacterial and antifungal properties. Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate and 1-(5H-[1,2,4]triazino[5,6-b] indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one, which showed antimicrobial activity against a range of organisms, including E. coli and S. aureus. This suggests the potential of [1,2,4]triazolo[4,3-a]pyrazines in developing new antimicrobial agents (Hassan, 2013).

Anticonvulsant Activity

The anticonvulsant potential of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines was explored by Kelley et al. (1995), where several compounds exhibited potent activity against maximal electroshock-induced seizures in rats. This research demonstrates the bioisosteric relationship of the 1,2,4-triazolo[4,3-a]pyrazine ring system with the purine ring for anticonvulsant activity, offering insights into novel therapeutic options for seizure management (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).

Antitumor and Analgesic Activities

Additionally, some derivatives have been synthesized for their potential antitumor and analgesic activities. For instance, Saad et al. (2011) synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and tested them for analgesic activity, revealing promising results that could lead to new pain management drugs (Saad, Osman, & Moustafa, 2011).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism .

Mode of Action

3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, leading to increased levels of these hormones . This results in enhanced insulin secretion and decreased glucagon release, thereby regulating blood glucose levels .

Biochemical Pathways

The compound affects the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake . These hormones stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, leading to improved glucose control .

Pharmacokinetics

As a dpp-4 inhibitor, it is expected to have good oral bioavailability and a favorable adme profile .

Result of Action

The molecular effect of the compound’s action is the inhibition of DPP-4 enzyme activity . This leads to increased levels of incretin hormones, enhanced insulin secretion, and decreased glucagon release . The cellular effect is improved glucose control, which is beneficial in the treatment of type 2 diabetes .

Action Environment

The action of 3-Cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is influenced by various environmental factors. For instance, the presence of food in the intestine triggers the release of incretin hormones, which are the targets of this compound

Properties

IUPAC Name

3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-2-4-8(3-1)10-13-12-9-7-11-5-6-14(9)10;;/h8,11H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYQGBIRGFAQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C3N2CCNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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